1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride
CAS No.: 2138194-61-1
Cat. No.: VC2974297
Molecular Formula: C7H11BrCl2N2
Molecular Weight: 273.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138194-61-1 |
|---|---|
| Molecular Formula | C7H11BrCl2N2 |
| Molecular Weight | 273.98 g/mol |
| IUPAC Name | 1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H |
| Standard InChI Key | VJOQKEGANYHMEV-UHFFFAOYSA-N |
| SMILES | CC(C1=C(C=NC=C1)Br)N.Cl.Cl |
| Canonical SMILES | CC(C1=C(C=NC=C1)Br)N.Cl.Cl |
Introduction
Chemical Structure and Properties
1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride belongs to the class of organic compounds known as amines and halogenated pyridines. The compound's structure consists of a pyridine ring with a bromine atom at position 3 and an ethanamine group at position 4, further complexed with two hydrochloric acid molecules to form a dihydrochloride salt.
The molecular formula of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is C₇H₁₁BrCl₂N₂ with a molecular weight of approximately 273.99 g/mol . The compound typically exists as a powder and requires storage at 2-8 degrees Celsius to maintain stability .
Key chemical properties include:
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Reactivity towards nucleophiles due to the electrophilic nature of the bromine atom
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Stability under standard laboratory conditions when properly stored
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Potential for participation in various coupling reactions
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrCl₂N₂ |
| Molecular Weight | 273.99 g/mol |
| Physical Form | Powder |
| Recommended Storage | 2-8°C |
| Purity (Commercial) | Typically ≥95% |
Stereochemistry
1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride contains a stereogenic center at the carbon atom connecting the ethanamine group to the pyridine ring, resulting in two distinct stereoisomers: (1R) and (1S).
(1S)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride
This stereoisomer has specific properties that distinguish it from its enantiomer:
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CAS Number: 2089245-92-9
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SMILES Notation: Cl.Cl.BrC=1C=NC=CC1C@HN
The (1S) configuration may impart specific binding characteristics relevant to certain biological targets, though comparative studies between the two enantiomers would be necessary to establish definitive structure-activity relationships.
(1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride
The (1R) stereoisomer has the following identifiers:
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CAS Number: 2089246-18-2
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SMILES Notation: Cl.Cl.BrC=1C=NC=CC1C@@HN
Research has suggested that the (R) configuration at benzylic carbon centers may be preferred for certain enzyme inhibitory activities, potentially making this stereoisomer of particular interest for specific biological applications .
Synthesis Approaches
The synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride typically involves several key steps, with variations depending on the desired stereochemical outcome and scale of production.
General Synthetic Routes
A common synthetic pathway might include:
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Preparation of appropriate 3-bromopyridine starting materials
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Introduction of the ethanamine group at position 4
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Conversion to the dihydrochloride salt form
The base-catalyzed aryl halide isomerization represents a potential synthetic strategy for accessing 4-substituted 3-bromopyridines, which could serve as intermediates in the synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride . This approach enables selective functionalization at the 4-position of the pyridine ring.
Stereoselective Synthesis
For the preparation of enantiomerically pure (1R) or (1S) isomers, additional considerations include:
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Use of chiral auxiliaries or chiral catalysts
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Asymmetric reduction of precursor ketones
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Resolution of racemic mixtures through formation of diastereomeric salts
Chemical Reactivity
1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride can participate in various chemical transformations, making it a versatile building block in organic synthesis.
Nucleophilic Substitution Reactions
The bromine atom at position 3 of the pyridine ring is susceptible to nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed through an addition-elimination mechanism characteristic of electron-deficient aromatic systems.
Cross-Coupling Reactions
The brominated pyridine moiety can serve as a substrate for various palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Buchwald-Hartwig amination with primary or secondary amines
Applications in Research
1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride and its derivatives have several potential applications in research and development.
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of pharmaceutically relevant molecules. Bromopyridine-containing compounds have been investigated for various therapeutic applications, including:
Chemical Biology
The compound may serve as a building block for the synthesis of chemical probes used to study biological systems, particularly for investigating enzyme functions and protein-ligand interactions.
Materials Science
Pyridine derivatives contribute to the development of functional materials with applications in:
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Coordination chemistry due to the nitrogen atom's electron-donating properties
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Photochemical processes, leveraging the compound's aromatic character
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Supramolecular assemblies through hydrogen bonding and π-stacking interactions
Related Compounds
Several structurally related compounds provide context for understanding the chemical and biological properties of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride.
Structural Analogs
Closely related compounds include:
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1-(3-Bromopyridin-2-yl)ethan-1-amine dihydrochloride: Features the bromine at position 3 but the ethanamine at position 2 of the pyridine ring (CAS: 2377033-82-2)
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1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride: Contains the bromine at position 6 and the ethanamine at position 2 (CAS: 2250242-61-4)
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2-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: Has the bromine at position 5, with an ethylamine chain at position 2 (CAS: 2665660-65-9)
Functional Derivatives
The alcohol analog (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol hydrochloride (CAS: 1986337-29-4) represents a related compound with the amine replaced by a hydroxyl group .
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